![molecular formula C17H17NO4 B4187541 4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4187541.png)
4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as 4-OH-PQ, is a synthetic compound that belongs to the family of quinolinone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves its ability to modulate various signaling pathways involved in disease progression. In cancer cells, it activates the caspase pathway, leading to apoptosis. It also inhibits the expression of matrix metalloproteinases, which are involved in the growth and metastasis of cancer cells. In neurodegenerative disorders, it reduces oxidative stress by increasing the expression of antioxidant enzymes. In inflammation, it inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling.
Biochemical and Physiological Effects:
4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits the growth and metastasis of cancer cells, and reduces the expression of matrix metalloproteinases. In neurodegenerative disorders, it reduces oxidative stress and improves cognitive function. In inflammation, it inhibits the production of pro-inflammatory cytokines and reduces the severity of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its ability to modulate various signaling pathways involved in disease progression. It has been shown to be effective in inducing apoptosis in cancer cells, reducing oxidative stress in neurodegenerative disorders, and inhibiting the production of pro-inflammatory cytokines in inflammation. However, one of the limitations of using 4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its potential toxicity. It is important to use appropriate concentrations of 4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone to avoid any adverse effects.
Future Directions
There are several future directions for the study of 4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. In cancer research, further studies are needed to determine its efficacy in different types of cancer and to identify its molecular targets. In neurodegenerative disorders, more studies are needed to determine its potential as a therapeutic agent and to identify the optimal dosage and administration route. In inflammation, further studies are needed to determine its efficacy in different types of inflammation and to identify its molecular targets. Overall, the study of 4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has the potential to lead to the development of new therapeutic agents for various diseases.
Scientific Research Applications
4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth and metastasis of cancer cells by blocking the expression of matrix metalloproteinases. In neurodegenerative disorders such as Alzheimer's disease, 4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to reduce oxidative stress and improve cognitive function. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation.
properties
IUPAC Name |
4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-15-7-13-12(10-4-3-5-11(19)6-10)8-17(20)18-14(13)9-16(15)22-2/h3-7,9,12,19H,8H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBLHGGKOSLOOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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